molecular formula C17H18FN3O2 B4988940 1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B4988940
M. Wt: 315.34 g/mol
InChI Key: GVGZASPSSQYCBT-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a compound that belongs to the piperazine class of chemicals Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(3-fluorophenyl)methylpiperazine with 4-nitrobenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its biological activity and potential therapeutic uses.

    Materials Science: It is explored for its potential in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(4-fluorophenyl)piperazine: This compound lacks the nitrophenyl group and has different pharmacological properties.

    1-(3-methoxy-4-nitrophenyl)piperazine: This compound has a methoxy group instead of a fluorophenyl group, leading to variations in its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c18-15-3-1-2-14(12-15)13-19-8-10-20(11-9-19)16-4-6-17(7-5-16)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGZASPSSQYCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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